trpl protein
Description
Properties
CAS No. |
146589-79-9 |
|---|---|
Molecular Formula |
C24H22O4 |
Synonyms |
trpl protein |
Origin of Product |
United States |
Scientific Research Applications
Understanding Protein Transport Mechanisms
Recent studies have utilized TRPL to investigate intracellular transport mechanisms. For instance, a study demonstrated the role of specific Rab proteins in the recycling of TRPL within Drosophila photoreceptors. The research highlighted how Rab3 and RabX2 are critical for the retrograde transport of TRPL from the endoplasmic reticulum back to the rhabdomere after light exposure . This model system provides insights into protein trafficking that is applicable to neurodegenerative diseases where transport mechanisms may be disrupted.
Modeling Neurodegenerative Diseases
The dysregulation of TRPL transport has implications for understanding neurodegenerative diseases such as Retinitis Pigmentosa and Alzheimer’s disease. By studying TRPL recycling defects in mutant Drosophila, researchers can model aspects of these diseases and explore potential therapeutic targets .
Investigating Ion Channel Functionality
TRPL's ability to form heteromultimers with other TRP channels allows researchers to dissect the structural requirements for channel assembly and functionality. This has broad implications for understanding ion channelopathies and developing drugs targeting specific channel interactions .
Case Studies
Chemical Reactions Analysis
Oxidative Reactions of Tryptophan Residues
Trp residues are highly susceptible to oxidation by reactive oxygen species (ROS), ozone, and singlet oxygen (), leading to structural and functional alterations in proteins.
Reaction Mechanisms and Products
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Hydroxyl Radicals :
Attack both aromatic and pyrrole rings of Trp, producing oxindolyalamine and NFK. Spin-trapping experiments using DMPO confirmed Trp radical intermediates .
Biological Implications
-
In photosystem II (PSII) proteins, Trp oxidation (e.g., Trp-14 in D1) triggers proteolytic degradation via FtsH protease, critical for repairing photodamage .
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Oxidized Trp derivatives (NFK, kynurenine) serve as biomarkers for oxidative stress in Arabidopsis and Chlamydomonas thylakoid membranes .
Cross-Linking Reactions
Trp radicals (Trp) formed during oxidation undergo rapid dimerization, leading to protein aggregation.
Key Findings
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Rate Constants :
Pulse radiolysis studies determined second-order rate constants of for Trp-Trp cross-linking in peptides . -
Product Diversity :
LC-MS identified up to four isomeric Trp-Trp cross-links, including dityrosine-like structures, in peptides exposed to peroxynitrite () or carbonate radicals () .
Functionalization via Bioconjugation
Recent advances enable selective Trp modification for biochemical applications.
Redox-Based Strategies
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N-Sulfonyloxaziridines :
These reagents achieve Trp bioconjugation via tryptophan chemical ligation by cyclization (Trp-CLiC), enabling rapid functionalization (minutes) of peptides and proteins .
Metal-Catalyzed Reactions
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Methods for alkynylation and C–H arylation of Trp have been developed, though they often require non-physiological conditions (e.g., organic solvents) .
Detection Methods
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Fluorescence Quenching :
Trp oxidation reduces fluorescence yield (350 nm emission), complicating direct detection. Hydrolysis and HPLC-MS/MS are preferred for identifying NFK and kynurenine . -
Spin Trapping :
DMPO and ESR spectroscopy detect transient Trp radicals in self-peroxidizing systems (e.g., metmyoglobin) .
Artifact Mitigation
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Chemical digestion protocols must exclude oxygen to prevent artifactual Trp oxidation during sample preparation .
Biological and Pathological Relevance
-
Neurodegenerative Diseases :
Trp oxidation products (e.g., NFK) accumulate in amyloid-β plaques, contributing to Alzheimer’s pathology . -
Photosynthetic Repair :
Oxidized Trp residues in PSII core proteins (e.g., D1 Trp-317) correlate with ROS-mediated photoinhibition, necessitating targeted degradation .
This synthesis integrates mechanistic insights, experimental data, and biological contexts to provide a comprehensive overview of Trp chemistry in proteins. Future research should focus on real-time tracking of Trp oxidation in vivo and refining bioconjugation techniques for therapeutic applications.
Comparison with Similar Compounds
Functional Implications of TRPL Dynamics
- Trafficking : TRPL’s light-dependent translocation involves ATP depletion and TTD14-mediated GTP binding, critical for recycling to the rhabdomere during dark adaptation .
- Ubiquitination : In taste desensitization, TRPL degradation via ubiquitination reduces camphor sensitivity, a plasticity mechanism absent in TRP .
- Neurological Models : TRPL’s recycling pathway mirrors retromer complex mechanisms in neurodegenerative diseases, offering insights into neuronal protein trafficking defects .
Q & A
Q. How is TRPL protein detected in Drosophila melanogaster tissues, and what experimental controls are essential?
TRPL can be detected using polyclonal antibodies targeting its 4th cytoplasmic domain, validated for immunohistochemistry (IHC) and Western blotting (WB). Antigen retrieval is critical for paraffin-embedded samples in IHC . Controls should include tissue from TRPL-null mutants to confirm specificity and avoid cross-reactivity with homologous proteins like TRP.
Q. What is the functional role of TRPL in Drosophila phototransduction?
TRPL forms a light-sensitive calcium channel essential for vision in dim light. It complements TRP in mediating inositide-mediated Ca²⁺ entry during phospholipase C (PLC)-dependent phototransduction. TRPL also binds calmodulin, which modulates its activity . Electrophysiological assays (e.g., whole-cell recordings) are used to assess its contribution to membrane potential and adaptation .
Q. What methodologies are used to study TRPL localization dynamics in photoreceptors?
TRPL translocation between the rhabdomere and cell body is tracked using eGFP-tagged TRPL in vivo or immunocytochemistry. Quantitative Western blotting of subcellular fractions (rhabdomeral vs. cytosolic) confirms light/dark adaptation effects . Age-matched flies are critical due to stage-specific translocation phenotypes .
Advanced Research Questions
Q. How do genetic screens identify regulators of TRPL trafficking, and what are key findings?
FRT/FLP-driven mitotic recombination generates homozygous mutant eye clones in Drosophila, enabling screens for TRPL-eGFP trafficking defects. The ttd14 mutant, mapped to CG30118, revealed TTD14 as a GTP-binding protein regulating TRPL internalization and recycling. Phenotypes include impaired light-induced translocation and photoreceptor degeneration .
Q. What mechanisms underlie the two-stage light-induced TRPL translocation, and how is protein synthesis involved?
Stage-1 (rapid) and Stage-2 (slow) TRPL translocation from the rhabdomere are independent of protein synthesis, as shown by cycloheximide (CHX) inhibition assays. However, re-localization to the rhabdomere post-Stage-1 requires protein synthesis, suggesting distinct pathways for channel recycling vs. degradation . Ex vivo preparations with chemical inhibitors (e.g., CHX) are used to dissect these mechanisms .
Q. How does ubiquitination regulate TRPL degradation in sensory adaptation?
Ubiquitin-mediated degradation of TRPL underlies taste desensitization in Drosophila. Misexpression of ubiquitin-specific protease UBP2 in TRPL-expressing neurons blocks camphor-induced TRPL reduction and preserves sensory responses. Ubiquitination assays (e.g., immunoprecipitation) and electrophysiology are key to validating this pathway .
Q. What role do TRPC channels (TRP/TRPL) play in Drosophila olfactory responses?
TRP and TRPL mutants show reduced CO₂ sensitivity in antennal electrophysiology. Double mutants (trpl302; trp343) retain residual responses, suggesting auxiliary channels or compensatory mechanisms. Neuron-specific RNAi knockdown confirms their adult-specific role, excluding developmental artifacts .
Q. How does capacitative calcium entry (CCE) modulate TRPL activity in heterologous systems?
In Sf9 cells, TRPL activation by thapsigargin-induced CCE requires extracellular Ca²⁺ > Sr²⁺ > Ba²⁺, blocked by La³⁺. Calmodulin-binding domains (CBS-1/CBS-2) suggest Ca²⁺-CaM regulation. Patch-clamp recordings and CaM-binding assays are used to dissect direct vs. indirect activation .
Q. What experimental designs address contradictions in TRPL channel stoichiometry and interactions?
Co-immunoprecipitation and fluorescence resonance energy transfer (FRET) resolve whether TRPL forms heteromers with TRP or functions independently. Contradictory findings on TRPL-TRPγ complexes require comparative studies in null mutants and heterologous systems .
Q. How do phospholipid interactions and GTP-binding proteins regulate TRPL trafficking?
TTD14, a phospholipid-binding GTPase, mediates TRPL internalization via endosomal recycling. Lipid overlay assays and GTPase activity measurements (e.g., GTPγS binding) are paired with live imaging to map trafficking pathways .
Methodological Considerations
Q. How are protein synthesis and degradation balanced in TRPL translocation studies?
Pulse-chase assays with radiolabeled amino acids (e.g., ³⁵S-methionine) quantify TRPL turnover. CHX blocks synthesis, while proteasome inhibitors (e.g., MG132) assess degradation. These are combined with compartment-specific fractionation .
Q. What statistical approaches ensure robustness in TRPL localization data?
Longitudinal imaging data (e.g., eGFP-TRPL fluorescence intensity) require mixed-effects models to account for individual variability. Bootstrapping validates sample sizes in genetic screens, given larval lethality in mutants like ttd14 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
